Lofepramine hydrochloride

Catalog No.
S533465
CAS No.
26786-32-3
M.F
C26H28Cl2N2O
M. Wt
455.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lofepramine hydrochloride

CAS Number

26786-32-3

Product Name

Lofepramine hydrochloride

IUPAC Name

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone;hydrochloride

Molecular Formula

C26H28Cl2N2O

Molecular Weight

455.4 g/mol

InChI

InChI=1S/C26H27ClN2O.ClH/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29;/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3;1H

InChI Key

ZWZIQPOLMDPIQM-UHFFFAOYSA-N

SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Deftan, Feprapax, Gamanil, Gamonil, Hydrochloride, Lofepramine, Leo 640, Lofepramine, Lofepramine Hydrochloride, Lomont, Lopramine

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl.Cl

Description

The exact mass of the compound Lofepramine hydrochloride is 454.1579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Depression

Other Potential Applications

Beyond depression, research has explored lofepramine for other conditions:

  • Anxiety Disorders: Some studies suggest lofepramine might be helpful in managing anxiety symptoms, but more research is needed [].
  • Attention Deficit Hyperactivity Disorder (ADHD): Limited research indicates potential benefits for reducing hyperactivity in children with ADHD, but the evidence is inconclusive [].
  • Pain Management: Early investigations suggest lofepramine may have analgesic properties, but further studies are required.

Lofepramine hydrochloride is a tricyclic antidepressant primarily used in the treatment of depression. It is a dibenzazepine derivative with the chemical formula C26H28Cl2N2OC_{26}H_{28}Cl_{2}N_{2}O and a molecular weight of approximately 455.5 g/mol. The compound is known for its unique structure, featuring a bulky 4-chlorobenzoylmethyl substituent which differentiates it from other tricyclic antidepressants. Lofepramine hydrochloride is marketed under various trade names, including Gamanil and Lomont, and is administered orally .

Lofepramine hydrochloride's mechanism of action is not fully understood, but it is believed to work by increasing the levels of neurotransmitters, particularly norepinephrine and serotonin, in the brain []. These neurotransmitters play a crucial role in regulating mood. Lofepramine hydrochloride achieves this effect by inhibiting the reuptake of these neurotransmitters by neurons, allowing them to remain active for a longer duration [].

Lofepramine hydrochloride undergoes significant metabolic conversion in the body. It is primarily metabolized via cytochrome P450 enzymes, particularly CYP2D6, to form desipramine, which is its active metabolite. This conversion involves cleavage of the p-chlorophenacyl group, leading to various metabolic pathways including hydroxylation, glucuronidation, and N-dealkylation . The drug exhibits low bioavailability (approximately 7%) but high protein binding (around 99%), indicating its extensive distribution in the body .

Lofepramine hydrochloride functions mainly as a norepinephrine reuptake inhibitor and to a lesser extent as a serotonin reuptake inhibitor. This dual action contributes to its antidepressant effects by increasing the availability of these neurotransmitters in the synaptic cleft. Additionally, it exhibits weak antagonistic activity at muscarinic acetylcholine receptors, which is associated with fewer anticholinergic side effects compared to other tricyclic antidepressants like desipramine .

The synthesis of lofepramine hydrochloride generally involves several steps:

  • Formation of the dibenzazepine core: This is achieved through cyclization reactions that create the three-ring structure characteristic of dibenzazepines.
  • Introduction of the chlorobenzoyl group: A chlorobenzoyl substituent is added to the nitrogen atom of the dibenzazepine framework.
  • Hydrochloride salt formation: The final step often includes converting the base form into its hydrochloride salt for improved solubility and stability .

Lofepramine hydrochloride is primarily used in the treatment of major depressive disorder. Its unique pharmacological profile allows it to be effective while minimizing common side effects associated with other tricyclic antidepressants. Additionally, it has been studied for potential applications in anxiety disorders due to its serotonergic activity .

Lofepramine hydrochloride has been shown to interact with various substances:

  • Alcohol: Co-administration can enhance sedative effects.
  • Monoamine oxidase inhibitors: Concurrent use can lead to hypertensive crises.
  • Other medications affecting serotonin levels: Increased risk of serotonin syndrome may occur when combined with other serotonergic drugs .

Lofepramine hydrochloride shares structural and functional characteristics with several other tricyclic antidepressants. Here are some notable comparisons:

Compound NameChemical Structure TypeKey Differences
DesipramineDibenzazepineMore anticholinergic side effects
ImipramineDibenzazepineStronger sedative effects
ClomipramineDibenzazepineHigher affinity for serotonin receptors
NortriptylineSecondary amine TCAFewer side effects than tertiary amines
ProtriptylineSecondary amine TCASimilar efficacy but different side effect profile

Lofepramine's unique structural feature—a bulky substituent on its nitrogen—contributes to its distinct pharmacological effects and lower toxicity compared to traditional tricyclic antidepressants like desipramine .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.1578689 g/mol

Monoisotopic Mass

454.1578689 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z24K96F991

Related CAS

23047-25-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

26786-32-3

Wikipedia

Lofepramine hydrochloride

Dates

Modify: 2023-08-15

Effect of educational outreach on general practice prescribing of antibiotics and antidepressants: a two-year randomised controlled trial

Andres Enriquez-Puga, Richard Baker, Sanjoy Paul, Renata Villoro-Valdes
PMID: 19958063   DOI: 10.3109/02813430903226530

Abstract

Prescribing of broad spectrum antibiotics and antidepressants in general practice often does not accord with guidelines. The aim was to determine the effectiveness of educational outreach in improving the prescribing of selected antibiotics and antidepressants, and whether the effect is sustained for two years.
Single blind randomized trial.
Twenty-eight general practices in Leicestershire, England.
Educational outreach visits were undertaken, tailored to barriers to change, 14 practices receiving visits for reducing selected antibiotics and 14 for improving antidepressant prescribing.
Number of items prescribed per 1000 registered patients for amoxicillin with clavulanic acid (co-amoxiclav) and quinolone antibiotics, and average daily quantities per 1000 patients for lofepramine and fluoxetine antidepressants, measured at the practice level for six-month periods over two years.
There was no effect on the prescribing of co-amoxiclav, quinolones, or fluoxetine, but prescribing of lofepramine increased in accordance with the guidelines. The increase persisted throughout two years of follow-up.
A simple, group-level educational outreach intervention, designed to take account of identified barriers to change, can have a modest but sustained effect on prescribing levels. However, outreach is not always effective. The context in which change in prescribing practice is being sought, the views of prescribers concerning the value of the drug, or other unrecognised barriers to change may influence the effectiveness of outreach.


Cost-effectiveness and cost-utility of tricyclic antidepressants, selective serotonin reuptake inhibitors and lofepramine: randomised controlled trial

Tony Kendrick, Robert Peveler, Louise Longworth, David Baldwin, Michael Moore, Judy Chatwin, Andrew Thornett, Jonathan Goddard, Michael Campbell, Helen Smith, Martin Buxton, Christopher Thompson
PMID: 16582060   DOI: 10.1192/bjp.188.4.337

Abstract

The cost-effectiveness of tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) has not been compared in a prospective study in primary care.
To determine the relative cost-effectiveness of TCAs, SSRIs and lofepramine in UK primary care.
An open-label, three-arm randomised trial with a preference arm. Practitioners referred 327 patients with incident depression.
No significant differences were found in effectiveness or cost-effectiveness. The numbers of depression-free weeks over 12 months (on the Hospital Anxiety and Depression Scale) were 25.3 (95% CI 21.3-29.0) for TCAs, 28.3 (95% CI 24.3-32.2) for SSRIs and 24.6 (95% CI 20.6-28.9) for lofepramine. Mean health service costs per patient were pound 762 (95% CI 553-1059) for TCAs, pound 875 (95% CI 675-1355) for SSRIs and pound 867 (95% CI 634-1521) for lofepramine. Cost-effectiveness acceptability curves suggested SSRIs were most cost-effective (with a probability of up to 0.6).
The findings support a policy of recommending SSRIs as first-choice antidepressants in primary care.


Managing MS. While a cure is sought, people with MS can help themselves

Lauren Krupp
PMID: 12523248   DOI:

Abstract




A randomised controlled trial to compare the cost-effectiveness of tricyclic antidepressants, selective serotonin reuptake inhibitors and lofepramine

R Peveler, T Kendrick, M Buxton, L Longworth, D Baldwin, M Moore, J Chatwin, J Goddard, A Thornett, H Smith, M Campbell, C Thompson
PMID: 15876362   DOI: 10.3310/hta9160

Abstract

To determine the relative cost-effectiveness of three classes of antidepressants: tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and the modified TCA lofepramine, as first choice treatments for depression in primary care.
Open, pragmatic, controlled trial with three randomised arms and one preference arm. Patients were followed up for 12 months.
UK primary care: 73 practices in urban and rural areas in England.
Patients with a new episode of depressive illness according to GP diagnosis.
Patients were randomised to receive a TCA (amitriptyline, dothiepin or imipramine), an SSRI (fluoxetine, sertraline or paroxetine) or lofepramine. Patients or GPs were able to choose an alternative treatment if preferred.
At baseline the Clinical Interview Schedule, Revised (CIS-R PROQSY computerised version) was administered to establish symptom profiles. Outcome measures over the 12-month follow-up included the Hospital Anxiety and Depression Scale self-rating of depression (HAD-D), CIS-R, EuroQol (EQ-5D) for quality of life, Short Form (SF-36) for generic health status, and patient and practice records of use of health and social services. The primary effectiveness outcome was the number of depression-free weeks (HAD-D less than 8, with interpolation of intervening values) and the primary cost outcome total direct NHS costs. Quality-adjusted life-years (QALYs) were used as the outcome measure in a secondary analysis. Incremental cost-effectiveness ratios and cost-effectiveness acceptability curves were computed. Estimates were bootstrapped with 5000 replications.
In total, 327 patients were randomised. Follow-up rates were 68% at 3 months and 52% at 1 year. Linear regression analysis revealed no significant differences between groups in number of depression-free weeks when adjusted for baseline HAD-D. A higher proportion of patients randomised to TCAs entered the preference arm than those allocated to the other choices. Switching to another class of antidepressant in the first few weeks of treatment occurred significantly more often in the lofepramine arm and less in the preference arm. There were no significant differences between arms in mean cost per depression-free week. For values placed on an additional QALY of over 5000 pounds, treatment with SSRIs was likely to be the most cost-effective strategy. TCAs were the least likely to be cost-effective as first choice of antidepressant for most values of a depression-free week or QALY respectively, but these differences were relatively modest.
When comparing the different treatment options, no significant differences were found in outcomes or costs within the sample, but when outcomes and costs were analysed together, the resulting cost-effectiveness acceptability curves suggested that SSRIs were likely to be the most cost-effective option, although the probability of this did not rise above 0.6. Choosing lofepramine is likely to lead to a greater proportion of patients switching treatment in the first few weeks. Further research is still needed on the management of depressive illness in primary care. This should address areas such as the optimum severity threshold at which medication should be used; the feasibility and effectiveness of adopting structured depression management programmes in the UK context; the importance of factors such as physical co-morbidity and recent life events in GPs' prescribing decisions; alternative ways of collecting data; and the factors that give rise to many patients being reluctant to accept medication and discontinue treatment early.


Treatment of multiple sclerosis with lofepramine, L-phenylalanine and vitamin B(12): mechanism of action and clinical importance: roles of the locus coeruleus and central noradrenergic systems

C Loder, J Allawi, D F Horrobin
PMID: 12376086   DOI: 10.1016/s0306-9877(02)00261-x

Abstract

In a randomized, placebo-controlled double-blind trial a combination of lofepramine, phenylalanine and vitamin B(12) was found to be effective in relieving the symptoms of multiple sclerosis (MS). The effect occurred within 2-4 weeks, and improved all types of symptoms in all types of MS. The combination was also effective in relieving symptoms in patients with chronic pain and chronic fatigue. We hypothesize that the action of this combined therapy may relate to activation of the noradrenergic locus coeruleus/lateral tegmentum (LC/LT) system which has the potential to influence the functioning of large areas of the brain and spinal cord.


The effect of lofepramine and other related agents on the motility of Tetrahymena pyriformis

P Darcy, J P Kelly, B E Leonard, J A Henry
PMID: 11869831   DOI: 10.1016/s0378-4274(01)00542-2

Abstract

Tricyclic antidepressants (TCAs) were introduced almost 50 years ago. Whilst there is no doubt that TCAs are effective in treating depression, they are also more cardiotoxic when taken in overdose than other antidepressant groups. Lofepramine is a more recently introduced modified TCA, which in animals and man has low toxicity when compared to older TCAs. Paradoxically, lofepramine is extensively metabolised to desipramine, which has considerable toxicity, both experimentally and in overdose. The toxicity of such compounds is attributed, in part, to a membrane stabilising effect (MSA) on cell membranes. This MSA causes gross effects to the cell structure and in turn, normal cell activity. The aim of this study was to compare the MSA of lofepramine with that of desipramine and amitriptyline in order to see if this might help to explain the low toxicity of lofepramine. The local anaesthetic agent lignocaine was also studied for comparison. Each compound was enclosed in a beta-cyclodextrin to increase its solubility in aqueous medium. The extent of MSA was determined as a measure of the effect on the swimming speed of the protozoan Tetrahymena pyriformis using a video image analysis system. The IC50s for the various drugs were then correlated with their respective octanol-water partition coefficient values (Pow). Amitriptyline had an IC50 of 1.26+/-0.29 mM, desipramine 75.99+/-14.40 mM, while lofepramine had an IC50 of 357.40+/-25.00 mM. Lignocaine had an IC50 of 85.73+/-18.30 mM. There was also a significant correlation between the IC50 values and the Pow values.


Meta-analytical studies on new antidepressants

I M Anderson
PMID: 11719915   DOI: 10.1093/bmb/57.1.161

Abstract

A systematic search found 108 meta-analyses of the use of antidepressants in depressive disorders. Defining newer antidepressants as those introduced since the early 1980s, 18 meta-analyses were selected as being informative about their relative efficacy and tolerability in comparative randomised controlled studies (RCTs). Findings with higher confidence include: little difference in efficacy between most new and old antidepressants; superior efficacy of serotonin and noradrenaline re-uptake inhibitors (SNRIs) over selective serotonin re-uptake inhibitors (SSRIs); a slower onset of therapeutic action of fluoxetine over other SSRIs; a different side effect profile of SSRIs to TCAs with superior general tolerability of SSRIs over TCAs; poorer tolerability of fluvoxamine than other SSRIs in a within group comparison; no increased the risk of suicidal acts or ideation in fluoxetine compared with TCAs (or placebo) in low-risk patients. Findings with a lower level of confidence include: greater efficacy of TCAs than SSRIs in in-patients; greater efficacy of amitriptyline than SSRIs; better tolerability of moclobemide than TCAs; no demonstrable difference in tolerability between SSRIs and TCAs in the elderly; no better tolerability of fluvoxamine than TCAs; better tolerability of dothiepin (dosulepin) than SSRIs; better tolerability of sertraline and greater frequency of agitation on fluoxetine than other SSRIs in a within group comparison. In general, the meta-analyses were of uneven quality, as were the studies included, which limits the confidence in many of the results. Generalising from mostly short-term randomised controlled studies to clinical practice requires caution.


Dose of tricyclic antidepressants in elderly patients

R S Tan
PMID: 10349890   DOI: 10.1001/jama.281.20.1891

Abstract




MRI changes in multiple sclerosis following treatment with lofepramine and L-phenylalanine

B K Puri, G M Bydder, K R Chaudhuri, B Y Al Saffar, W L Curati, S J White, L Mitchell, J V Hajnal, D F Horrobin
PMID: 11435905   DOI: 10.1097/00001756-200107030-00012

Abstract

As part of a large, randomized placebo-controlled trial of inpatients with multiple sclerosis (MS), a subsample of 15 underwent cerebral MRI at baseline and 6-months (eight on lofepramine and l-phenylalanine; seven on placebo). Unlike the placebo group, the active group showed a significant reduction in lesion number visible on T1-weighted scans (p < 0.05). The lateral ventricular volume increased, on average, by 1020 mm3 in the untreated group and 600 mm3 in the treated group. In the treated patients the ventricular size change correlated with both change in Gulick MS-related symptoms scale scores (rs = 0.71, p = 0.07) and Gulick MS-related activities of daily living scale scores (rs = -0.83, p = 0.02). It is concluded that treatment with lofepramine and l-phenylalanine is associated with significant MRI changes.


A randomised placebo controlled exploratory study of vitamin B-12, lofepramine, and L-phenylalanine (the "Cari Loder regime") in the treatment of multiple sclerosis

D T Wade, C A Young, K R Chaudhuri, D L W Davidson
PMID: 12185153   DOI: 10.1136/jnnp.73.3.246

Abstract

To determine whether combination therapy with lofepramine, L-phenylalanine, and intramuscular vitamin B-12 (the "Cari Loder regime") reduces disability in patients with multiple sclerosis.
A placebo controlled, double blind, randomised study carried out in five United Kingdom centres on outpatients with clinically definite multiple sclerosis, measurable disability on Guy's neurological disability scale (GNDS), no relapse in the preceding six months, and not on antidepressant drugs. Over 24 weeks all patients received vitamin B-12, 1 mg intramuscularly weekly, and either lofepramine 70 mg and L-phenylalanine 500 mg twice daily, or matching placebo tablets. Outcome was assessed using the GNDS, the Kurtzke expanded disability status scale; the Beck depression inventory, the Chalder fatigue scale, and the Gulick MS specific symptom scale.
138 patients were entered, and two were lost from each group. There was no statistically significant difference between the groups at entry or at follow up. Analysis of covariance suggested that treated patients had better outcomes on four of the five scales used. Both groups showed a reduction of 2 GNDS points within the first two weeks, and when data from all time points were considered, the treated group had a significant improvement of 0.6 GNDS points from two weeks onwards.
Patients with multiple sclerosis improved by 2 GNDS points after starting vitamin B-12 injections. The addition of lofepramine and L-phenylalanine added a further 0.6 points benefit. More research is needed to confirm and explore the significance of this clinically small difference.


Explore Compound Types